

development of N-Palmitoylsphingomyelin-based drug delivery vehicles

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N-Palmitoylsphingomyelin**

Cat. No.: **B042716**

[Get Quote](#)

Application Notes & Protocols

Topic: Development of N-Palmitoylsphingomyelin-Based Drug Delivery Vehicles

Abstract

N-Palmitoylsphingomyelin (16:0 SM), a ubiquitous component of mammalian cell membranes, offers unique physicochemical properties that make it an exemplary lipid for constructing highly stable and efficient drug delivery vehicles.[1][2] Its interaction with cholesterol results in the formation of tightly packed, liquid-ordered (l(o)) phase bilayers, which exhibit low permeability and enhanced stability, thereby minimizing premature drug leakage and improving pharmacokinetic profiles.[3][4][5] This guide provides a comprehensive overview of the rationale, formulation, and characterization of 16:0 SM-based liposomes. We present detailed, field-proven protocols for liposome preparation via the thin-film hydration method, active drug loading using a transmembrane ammonium sulfate gradient, and a full suite of analytical techniques for quality control. The causality behind critical formulation choices is explained to empower researchers to rationally design and optimize **N-Palmitoylsphingomyelin** vehicles for the delivery of small molecules and nucleic acids.

Foundational Principles: The Rationale for N-Palmitoylsphingomyelin

The selection of lipid components is the most critical determinant of a liposomal drug carrier's in vivo performance. **N-Palmitoylsphingomyelin** (IUPAC Name: [(E,2S,3R)-2-

(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate) is a superior choice for creating robust drug delivery systems due to its distinct molecular structure and thermotropic behavior.[\[6\]](#)

Physicochemical & Thermotropic Properties

N-Palmitoylsphingomyelin possesses a high gel-to-liquid crystalline phase transition temperature (TM) of approximately 41°C.[\[5\]](#) This means that at physiological temperature (37°C), it exists in a stable gel phase. When combined with cholesterol, it does not simply fluidize but forms a highly ordered yet fluid 'liquid-ordered' (l(o)) phase. This phase is characterized by the high conformational order of the lipid acyl chains, similar to the gel state, while maintaining the high lateral mobility of a liquid-crystalline state.

The causality behind this is twofold:

- Saturated Palmitoyl Chain: The 16-carbon saturated acyl chain allows for tight, van der Waals packing with adjacent lipids.[\[4\]](#)
- Hydrogen Bonding: The 3-hydroxyl group and the amide linkage in the sphingosine backbone of SM can form extensive intermolecular hydrogen bonds with cholesterol and neighboring lipids.[\[1\]](#)[\[3\]](#)

This synergistic interaction creates a lipid bilayer that is significantly less permeable to encapsulated molecules compared to standard phosphatidylcholine-based liposomes, providing the foundation for superior drug retention.[\[7\]](#)[\[8\]](#)

The N-Palmitoylsphingomyelin/Cholesterol System: A Superior Drug Retention Platform

The combination of **N-Palmitoylsphingomyelin** and cholesterol (typically in a 55:45 molar ratio) is the cornerstone of highly retentive liposomal formulations.[\[7\]](#) Cholesterol intercalates between the sphingomyelin molecules, filling voids and further reducing bilayer flexibility and permeability. This fortification of the lipid bilayer is the primary mechanism for preventing the premature release of encapsulated therapeutics, a critical factor for achieving therapeutic efficacy and reducing systemic toxicity.[\[3\]](#)[\[7\]](#)[\[9\]](#)

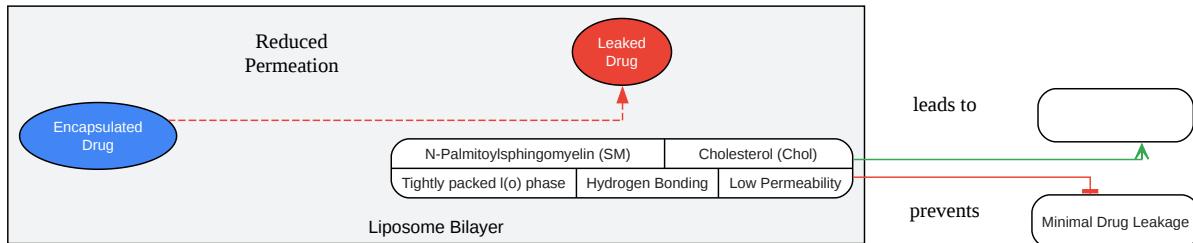


Figure 1: N-Palmitoylsphingomyelin & Cholesterol Interaction

[Click to download full resolution via product page](#)Figure 1: Interaction of **N-Palmitoylsphingomyelin** and Cholesterol. (Max Width: 760px)

Formulation and Processing Protocols

The following protocols detail the preparation of 100 nm **N-Palmitoylsphingomyelin**-based liposomes using the established thin-film hydration and extrusion method.[10][11]

Workflow Overview

Figure 2: Workflow for **N-Palmitoylsphingomyelin** Liposome Formulation. (Max Width: 760px)

Protocol 2.1: Liposome Preparation by Thin-Film Hydration

This protocol is a robust method for producing multilamellar vesicles (MLVs) that are subsequently sized.

Materials:

- **N-Palmitoylsphingomyelin** (16:0 SM)
- Cholesterol (Chol)
- Chloroform/Methanol (2:1, v/v)

- Hydration Buffer (e.g., 300 mM Ammonium Sulfate for active loading, or PBS for passive loading)

Procedure:

- Lipid Dissolution: In a round-bottom flask, dissolve **N-Palmitoylsphingomyelin** and cholesterol (e.g., 55:45 molar ratio) in the chloroform/methanol solvent system. Ensure complete dissolution to achieve a clear, homogenous mixture.
 - Causality: Co-dissolving the lipids in a common organic solvent is essential to ensure a homogenous mixture at the molecular level within the final bilayer.
- Thin-Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the TM of the lipid (~45-50°C). Gradually reduce the pressure to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.
- Vacuum Desiccation: Place the flask under high vacuum for a minimum of 2 hours (preferably overnight) to remove any residual organic solvent. The presence of solvent can compromise bilayer integrity and introduce toxicity.
- Hydration: Add the desired aqueous hydration buffer to the flask. The buffer must be pre-heated to a temperature above the lipid TM (~50-60°C). Agitate the flask by hand or gentle rotation (without vacuum) until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).[\[11\]](#)
 - Causality: Hydrating above the TM ensures the lipid bilayers are in a fluid state, which facilitates proper hydration and vesicle formation.

Protocol 2.2: Vesicle Sizing by Extrusion

This step converts the heterogeneous MLV suspension into a homogenous population of large unilamellar vesicles (LUVs) with a defined diameter.

Materials:

- MLV suspension from Protocol 2.1

- Extruder device with a heating block
- Polycarbonate membranes (e.g., 200 nm and 100 nm pore sizes)

Procedure:

- Assemble Extruder: Assemble the extruder according to the manufacturer's instructions, placing two stacked 100 nm polycarbonate membranes in the filter support. Pre-heat the extruder block to a temperature above the TM (~50-60°C).
- Extrusion: Load the MLV suspension into one of the extruder syringes. Pass the suspension back and forth through the membranes a minimum of 11 times.[\[11\]](#)
 - Causality: An odd number of passes ensures the final collection is from the opposite syringe, guaranteeing the entire sample has passed through the membrane the minimum number of times. This repeated mechanical force breaks down large MLVs and reforms them into LUVs with a diameter defined by the membrane pore size.
- Collection: The resulting translucent suspension of LUVs is the final product, ready for drug loading or purification.

Drug Loading Strategies

Passive Loading

For hydrophilic drugs, the simplest method is to dissolve the drug directly into the hydration buffer used in Protocol 2.1. The drug becomes entrapped in the aqueous core during vesicle formation.[\[12\]](#)[\[13\]](#) However, this method often results in low encapsulation efficiency (EE) as the majority of the drug remains in the external buffer.[\[12\]](#)

Active (Remote) Loading

Active loading utilizes a transmembrane ion gradient to drive the drug into the liposome core, achieving very high encapsulation efficiencies (>95%). The ammonium sulfate gradient method is highly effective for weakly basic drugs such as doxorubicin and vincristine.[\[7\]](#)[\[14\]](#)

Mechanism:

- Liposomes are formed in a high concentration of $(\text{NH}_4)_2\text{SO}_4$.
- The external buffer is exchanged, creating a chemical gradient where the internal $[\text{NH}_4^+]$ is high and the external is low.
- Ammonia (NH_3), being a neutral molecule, can diffuse out of the liposome, leaving behind a proton (H^+) for every molecule that exits. This process creates an acidic internal environment (a pH gradient).
- The weakly basic drug (Drug- NH_2), which is uncharged, diffuses across the bilayer into the acidic core.
- Inside, the drug becomes protonated (Drug- NH_3^+) and is trapped, as the charged form cannot diffuse back across the lipid membrane. This process continues until the drug accumulates to high concentrations inside the liposome.

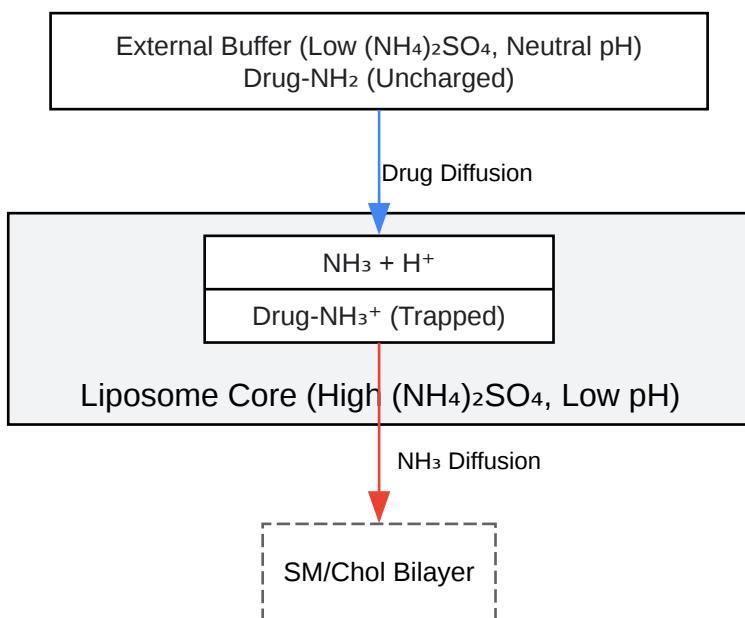


Figure 3: Active Loading via Ammonium Sulfate Gradient

[Click to download full resolution via product page](#)

Figure 3: Mechanism of Active Drug Loading. (Max Width: 760px)

Protocol 3.2.1: Active Loading of a Weakly Basic Drug

- Prepare Liposomes: Prepare liposomes as described in Protocols 2.1 and 2.2, using 300 mM ammonium sulfate as the hydration buffer.
- Create Gradient: Remove the external, unencapsulated ammonium sulfate. This is typically achieved by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against a sucrose or saline buffer.
- Drug Incubation: Add the drug solution to the purified liposome suspension. Incubate the mixture at a temperature above the TM (~50-60°C) for 30-60 minutes.
- Purification: Remove any unencapsulated drug using the same method as in step 2.

Characterization and Quality Control

Rigorous analytical characterization is mandatory to ensure batch-to-batch consistency, stability, and performance.[\[15\]](#)[\[16\]](#)

Parameter	Technique	Purpose	Typical Values for 100nm SM/Chol Liposomes
Mean Diameter & PDI	Dynamic Light Scattering (DLS)	Measures hydrodynamic size and size distribution and homogeneity.[17]	90 - 110 nm, PDI < 0.1
Zeta Potential	Electrophoretic Light Scattering (ELS)	Measures surface charge; predicts colloidal stability.[15][18]	-5 mV to -20 mV (for neutral formulations)
Encapsulation Efficiency	Chromatography (SEC) + Spectroscopy (UV-Vis/Fluorescence)	Determines the percentage of the initial drug that is successfully encapsulated.[16]	> 95% (Active Loading)
Drug Release Profile	Dialysis Method	Assesses drug retention over time in a simulated physiological environment (e.g., PBS + 10% serum).[7]	< 10% release over 24 hours at 37°C

Protocol 4.1: Measuring Encapsulation Efficiency (EE%)

- Separate Free Drug: Pass an aliquot of the drug-loaded liposome suspension through a size-exclusion chromatography column (e.g., a 1 mL spin column packed with Sephadex G-50). The liposomes will elute first, while the smaller, free drug molecules are retained.
- Measure Total Drug (D_{total}): Take an equal aliquot of the pre-purification suspension. Disrupt the liposomes by adding a suitable solvent (e.g., methanol or 1% Triton X-100) to release the encapsulated drug. Measure the drug concentration using UV-Vis or fluorescence spectroscopy.

- Measure Free Drug (D_{free}): Measure the drug concentration in the filtrate collected from the spin column in step 1.
- Calculate EE%: $EE\% = [(D_{total} - D_{free}) / D_{total}] \times 100$

Application Focus: Gene Delivery

N-Palmitoylsphingomyelin-based systems can be adapted for the delivery of nucleic acids (e.g., siRNA, miRNA) by incorporating a cationic lipid into the formulation.[\[2\]](#)[\[19\]](#)[\[20\]](#) Cationic lipids, such as DOTAP or stearylamine, impart a positive surface charge to the liposome, enabling it to electrostatically complex with the negatively charged phosphate backbone of nucleic acids.[\[2\]](#)[\[21\]](#)

Protocol 5.1: Formulation of Cationic Lipoplexes

- Formulate Cationic Liposomes: Prepare liposomes as described in Section 2, incorporating a cationic lipid into the initial lipid mixture (e.g., SM:Chol:DOTAP at a 50:40:10 molar ratio).
- Complexation: In a microcentrifuge tube, dilute the nucleic acid in a suitable buffer (e.g., RNase-free water or citrate buffer). In a separate tube, dilute the cationic liposome suspension.
- Incubate: Add the diluted liposomes to the diluted nucleic acid and mix gently. Incubate at room temperature for 20-30 minutes to allow for spontaneous formation of the lipoplex.
- Characterization: The formation of the complex can be confirmed by:
 - Zeta Potential: A shift from a positive potential (cationic liposomes) to a near-neutral or slightly negative potential indicates successful complexation.
 - Gel Retardation Assay: Successful complexation will prevent the nucleic acid from migrating through an agarose gel during electrophoresis.

Conclusion

N-Palmitoylsphingomyelin, in combination with cholesterol, provides a powerful and versatile platform for the development of next-generation drug delivery vehicles. The inherent stability and low permeability of the resulting lipid bilayer directly translate to superior drug retention

and predictable *in vivo* behavior. The protocols and principles outlined in this guide offer researchers a validated framework for the rational design, formulation, and characterization of these advanced nanocarriers, paving the way for more effective therapeutic strategies for a wide range of diseases, including cancer and genetic disorders.[2][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sphingomyelin-cholesterol interactions in biological and model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Palmitoylsphingomyelin | C39H79N2O6P | CID 9939941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. liposomes.ca [liposomes.ca]
- 8. Interaction of cholesterol with sphingomyelin in bilayer membranes: evidence that the hydroxy group of sphingomyelin does not modulate the rate of cholesterol exchange between vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application [mdpi.com]
- 12. par.nsf.gov [par.nsf.gov]

- 13. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sphingomyelin Liposomes Containing Porphyrin-phospholipid for Irinotecan Chemophototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. phmethods.net [phmethods.net]
- 18. brookhaveninstruments.com [brookhaveninstruments.com]
- 19. Recent Trends of Polymer Mediated Liposomal Gene Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New directions in liposome gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synergistic effects on gene delivery--co-formulation of small disulfide-linked dendritic polycations with Lipofectamine 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [development of N-Palmitoylsphingomyelin-based drug delivery vehicles]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042716#development-of-n-palmitoylsphingomyelin-based-drug-delivery-vehicles>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com